2-methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one 2-methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one
Brand Name: Vulcanchem
CAS No.: 391953-90-5
VCID: VC2800238
InChI: InChI=1S/C9H13N3O/c1-6-11-8-3-5-10-4-2-7(8)9(13)12-6/h10H,2-5H2,1H3,(H,11,12,13)
SMILES: CC1=NC2=C(CCNCC2)C(=O)N1
Molecular Formula: C9H13N3O
Molecular Weight: 179.22 g/mol

2-methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one

CAS No.: 391953-90-5

Cat. No.: VC2800238

Molecular Formula: C9H13N3O

Molecular Weight: 179.22 g/mol

* For research use only. Not for human or veterinary use.

2-methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one - 391953-90-5

Specification

CAS No. 391953-90-5
Molecular Formula C9H13N3O
Molecular Weight 179.22 g/mol
IUPAC Name 2-methyl-3,5,6,7,8,9-hexahydropyrimido[4,5-d]azepin-4-one
Standard InChI InChI=1S/C9H13N3O/c1-6-11-8-3-5-10-4-2-7(8)9(13)12-6/h10H,2-5H2,1H3,(H,11,12,13)
Standard InChI Key DJXOCPHFYNUINN-UHFFFAOYSA-N
SMILES CC1=NC2=C(CCNCC2)C(=O)N1
Canonical SMILES CC1=NC2=C(CCNCC2)C(=O)N1

Introduction

Chemical Identity and Structure

Basic Chemical Information

2-methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one is a heterocyclic organic compound classified within the pyrimidoazepine family. The structure features a pyrimidine ring fused to an azepine ring, contributing to its unique chemical properties and potential biological activity.

PropertyValue
CAS Registry Number391953-90-5
Molecular FormulaC9H13N3O
Molecular Weight179.22 g/mol
IUPAC Name2-methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one
Common Synonyms2-methyl-1,5,6,7,8,9-hexahydropyrimido[4,5-d]azepin-4-one; 2-Methyl-6,7,8,9-tetrahydro-3H-pyrimido[4,5-d]azepin-4(5H)-one
Standard InChIInChI=1S/C9H13N3O/c1-6-11-8-3-5-10-4-2-7(8)9(13)12-6/h10H,2-5H2,1H3,(H,11,12,13)
Standard InChIKeyDJXOCPHFYNUINN-UHFFFAOYSA-N
SMILESCC1=NC2=C(CCNCC2)C(=O)N1

Physical Properties

The physical properties of this compound are crucial for understanding its behavior in various chemical and biological systems. Some properties have been predicted through computational methods due to the specialized nature of the compound.

Physical PropertyValue
Physical StateSolid
Predicted Boiling Point323.8±52.0 °C or 351.1±42.0 °C at 760 mmHg
Predicted Density1.36±0.1 g/cm3 or 1.2±0.1 g/cm3
Predicted Flash Point166.2±27.9 °C
SolubilitySoluble in organic solvents (specific values not reported)

Structural Characteristics

The compound features a bicyclic structure with a pyrimidine ring fused to an azepine ring. The structural elements include:

  • A methyl group at position 2 of the pyrimidine ring

  • A ketone group at position 4

  • A hexahydro configuration, indicating six hydrogen atoms have been added to the basic structure

  • A nitrogen-containing seven-membered azepine ring fused to the pyrimidine ring

This unique structural arrangement contributes to the compound's ability to interact with biological targets, particularly specific receptor systems in the central nervous system.

Synthesis Methods

General Synthetic Approaches

The synthesis of 2-methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one typically involves multi-step organic reactions that require precise control of reaction conditions. Various methodologies have been developed to efficiently produce this compound, with most approaches focusing on forming the fused ring system through cyclization reactions.

Detailed Synthetic Routes

One documented synthetic approach involves a multi-step process adapted from methodologies developed by Yang and colleagues. The key steps include:

  • Lewis acid-catalyzed ring expansion of 1-boc-4-piperidone with ethyl diazoacetate and BF3-etherate to access the oxoazepane ester intermediate efficiently (reported yield of 71%)

  • A Pinner-type condensation with 4-methylpiperazine-1-carboximidamide (or relevant amidines) in the presence of sodium ethoxide base, enabling the generation of key pyrimidoazepine intermediates with yields ranging from 38% to 76%

  • Deprotection of the BOC-protecting group using trifluoroacetic acid (TFA)

  • Reductive amination with appropriate aldehydes, catalytic acetic acid, and sodium triacetoxyborohydride to provide the final product

The development of efficient synthetic routes for this compound is crucial for its availability in research and potential pharmaceutical applications. Industrial production would likely utilize batch reactors with automated systems for monitoring temperature and pH to ensure consistent yields.

Pharmacological Properties and Biological Activity

Receptor Interactions

The primary pharmacological significance of 2-methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one lies in its interaction with serotonin receptors. Research indicates that this compound functions as a selective agonist for the 5-hydroxytryptamine receptor 2C (5-HT2C receptor).

The 5-HT2C receptor is a G protein-coupled receptor that plays important roles in various physiological processes, including:

  • Regulation of mood and anxiety

  • Appetite control

  • Motor behavior

  • Cognitive functions

The compound's selectivity for this receptor subtype makes it particularly valuable in neuropsychopharmacological research, as it can help elucidate the specific contributions of 5-HT2C receptors to various conditions.

Research Findings and Applications

Current Research Status

Research on 2-methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one has been primarily focused on understanding its structure-activity relationships, optimizing its synthesis, and exploring its pharmacological properties.

A significant area of investigation involves the compound's use as a building block in the development of novel pharmaceutical agents. As mentioned in search result , it is categorized as a fine chemical used as a building block in organic synthesis. This application highlights its importance in medicinal chemistry beyond its direct pharmacological activities.

Additionally, research has explored various salt forms of the compound, including the dihydrochloride hydrate variant, which may offer improved stability or solubility characteristics for specific applications .

Structural Analogs and Derivatives

Research has also extended to the development of structural analogs of this compound. For instance, search result mentions the synthesis of compounds designated as 1a and 2a, which appear to be derivatives or related compounds with modified substituents. These structural variations aim to optimize pharmacological properties such as receptor selectivity, bioavailability, or metabolic stability.

The exploration of structure-activity relationships (SAR) through the synthesis and testing of analogs is a crucial aspect of pharmaceutical research, potentially leading to the discovery of compounds with enhanced therapeutic properties.

SupplierProduct FormPurityReference
CymitQuimica2-methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one dihydrochloride hydrate95.0%
Matrix Scientific2-Methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-oneNot specified
ChemBridge Corporation2-methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one dihydrochloride hydrate95%
SupplierProductQuantityPrice (USD)
Matrix Scientific2-Methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one1g$630
Matrix Scientific2-Methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one5g$1,440
Matrix Scientific2-Methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one10g$2,070
ChemBridge Corporation2-methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one dihydrochloride hydrate200μmol$95
ChemBridge Corporation2-methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one dihydrochloride hydrate250mg$121

These prices reflect the specialized nature of the compound and its primary use in research applications .

Future Research Directions

Challenges and Opportunities

The development of 2-methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one as a therapeutic agent faces several challenges, including optimization of pharmacokinetic properties, demonstration of efficacy in relevant disease models, and assessment of safety and toxicity profiles.

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